N-((1r,4r)-4-((5-氟嘧啶-2-基)氧基)环己基)-1-甲基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

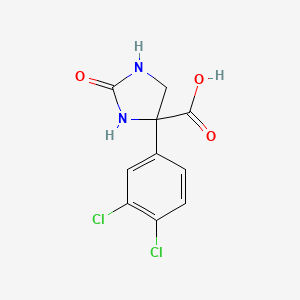

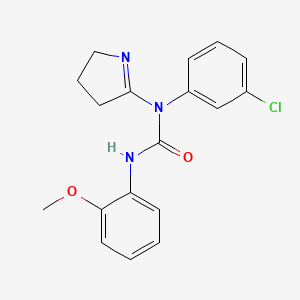

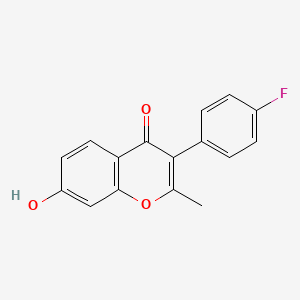

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H18FN5O3S and its molecular weight is 355.39. The purity is usually 95%.

BenchChem offers high-quality N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氟杂环体系的合成

一些含有硫和氮的五元环的新型生物活性氟杂环体系已经从磺胺类药物与氟芳香醛或六氟乙酸酐的相互作用中衍生出来,随后进行杂环化反应。这些化合物,包括类似于 N-((1r,4r)-4-((5-氟嘧啶-2-基)氧基)环己基)-1-甲基-1H-咪唑-4-磺酰胺的衍生物,可与制霉菌素和萘啶酸相比,用作白癜风疾病抑制的光化学探针剂 (Abdel-Rahman、Makki 和 Bawazir,2010)。

亲核加成和环化反应

2-氨基嘧啶与 N-(2,2-二氯-2-苯乙亚烷基)芳磺酰胺的反应,可能涉及与所讨论化合物相似的结构,导致亲核加成到偶氮甲基团,然后环化生成咪唑并[1,2-a]嘧啶-3-基磺酰胺。这些化合物可以通过一步两阶段的方法合成,无需分离中间体 (Rozentsveig 等人,2014)。

抗溃疡剂的合成和生物活性

已经合成了在 3 位取代的新型咪唑并[1,2-a]吡啶作为潜在的抗分泌和细胞保护抗溃疡剂。合成从氨基吡啶和氯代酮的环化开始,得到咪唑并[1,2-a]吡啶。这些化合物已在乙醇和盐酸诱导的溃疡模型中评估其细胞保护特性 (Starrett 等人,1989)。

具有磺酰胺部分的杂环化合物的抗菌活性

已经探索了合成含有磺酰胺部分的新型杂环化合物,适用于用作抗菌剂。这些化合物显示出显着的抗菌活性,这可能与所讨论化合物的应用有关 (Azab、Youssef 和 El-Bordany,2013)。

作用机制

Target of Action

It’s known that fluoropyrimidines, a class of compounds to which this molecule belongs, often target enzymes involved in dna synthesis, such asthymidylate synthase .

Mode of Action

Based on its structural similarity to other fluoropyrimidines, it’s likely that it interferes with the synthesis ofpyrimidine , a key component of DNA . This interference could occur through the inhibition of enzymes like dihydroorotate dehydrogenase (DHODH) , which is involved in pyrimidine production.

Biochemical Pathways

The compound’s action on pyrimidine synthesis disrupts the normal biochemical pathways of DNA replication and repair. By inhibiting the production of pyrimidine, the compound prevents the synthesis of new DNA strands, thereby halting cell division and proliferation .

Pharmacokinetics

Fluoropyrimidines in general have been noted for their erratic absorption and nonlinear pharmacokinetics when administered orally . The primary route of administration of fluoropyrimidines has been intravenous due to problems with oral dosing . The variability in plasma levels results primarily from extensive first pass metabolism of the drug in the gut wall and the liver coupled with variable and schedule-dependent clearance .

Result of Action

The inhibition of pyrimidine synthesis results in a lack of necessary components for DNA replication. This leads to a halt in cell division and proliferation, which can be particularly effective against rapidly dividing cells, such as cancer cells .

属性

IUPAC Name |

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FN5O3S/c1-20-8-13(18-9-20)24(21,22)19-11-2-4-12(5-3-11)23-14-16-6-10(15)7-17-14/h6-9,11-12,19H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDKBFZIJJHGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-1-methyl-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2989515.png)

![4-cyano-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2989518.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2989525.png)

![N-(2-chlorobenzyl)-3-((3,4-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2989532.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(1-methyl-1H-pyrazol-4-yl)acetic acid](/img/structure/B2989534.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2989535.png)